molecular formula C18H15N5OS B251254 N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B251254
M. Wt: 349.4 g/mol
InChI Key: QJQBLLVWYGHVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide (MTT) is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. MTT is a heterocyclic compound that contains a triazole and thiadiazole ring system, making it a versatile molecule for various applications.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood, but it is believed to act through multiple pathways, including inhibition of protein synthesis, DNA damage, and disruption of cellular membranes. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have a broad spectrum of activity against various cancer cell lines, making it a promising compound for cancer treatment.
Biochemical and Physiological Effects
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments include its versatility, low toxicity, and ability to inhibit various biological processes. However, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has limitations, including its limited solubility in water and its potential to interact with other compounds, making it challenging to use in some experiments.

Future Directions

For N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide research include further optimization of its synthesis method, exploration of its potential as a diagnostic tool, and investigation of its potential use in combination with other compounds for cancer treatment. Additionally, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide's potential use as a pesticide and herbicide in agriculture warrants further investigation. Overall, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a promising compound with potential applications in various fields, making it a valuable subject for scientific research.

Synthesis Methods

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction between 2-methyl-5-nitrophenylamine and thiosemicarbazide to form 2-methyl-5-(1,3,4-thiadiazol-2-yl)phenylamine. This intermediate is then reacted with 3-methyl-1,2,4-triazole-5-thiol to form N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. The synthesis of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been optimized to improve yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential use as a diagnostic tool for various diseases. In agriculture, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential use as a pesticide and herbicide due to its ability to inhibit plant growth.

properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C18H15N5OS/c1-11-8-9-14(17-22-23-12(2)20-21-18(23)25-17)10-15(11)19-16(24)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,24)

InChI Key

QJQBLLVWYGHVTK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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